CID 78066320
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Overview
Description
The compound with the identifier “CID 78066320” is a chemical entity listed in the PubChem database
Preparation Methods
The preparation of CID 78066320 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 78066320 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78066320 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78066320 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
CID 78066320 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can provide insights into the specific properties and applications of this compound that make it distinct from other compounds.
References
Properties
Molecular Formula |
C14H15AsIO |
---|---|
Molecular Weight |
401.09 g/mol |
InChI |
InChI=1S/C14H14AsO.HI/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15;/h3-10H,1-2H3;1H |
InChI Key |
KWNPONSMZKFIRN-UHFFFAOYSA-N |
Canonical SMILES |
C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |
Origin of Product |
United States |
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